In Vitro Antiviral Potency: 3′-azido-ddA vs. 3′-azido-ddG in Primary Human Lymphocytes and Cell Lines
3′-azido-2′,3′-dideoxyadenosine (3′-azido-ddA) exhibits potent antiviral activity against HIV-1, with 50% inhibitory concentrations (IC50s) ranging from 0.36 to 10 μM in primary human lymphocytes, HeLa cells, and T-cell lines [1]. This activity is comparable to, though slightly less potent than, its guanosine analog counterpart 3′-azido-2′,3′-dideoxyguanosine (3′-azido-ddG), which exhibits IC50s ranging from 0.19 to 2.1 μM in the same panel of cells [2]. This data provides the baseline potency context for evaluating this compound against other NRTIs.
| Evidence Dimension | Antiviral potency (IC50) against HIV-1 in cell culture |
|---|---|
| Target Compound Data | IC50 range: 0.36 – 10 μM |
| Comparator Or Baseline | 3′-azido-ddG: IC50 range 0.19 – 2.1 μM |
| Quantified Difference | 3′-azido-ddG is approximately 1.9- to 4.8-fold more potent based on lower bound IC50 comparison |
| Conditions | Primary human lymphocytes, HeLa cells, and T-cell lines |
Why This Matters
This establishes the potency range of 3′-azido-ddA, allowing researchers to benchmark its activity against novel compounds and to understand its efficacy relative to the most closely related purine ADPN.
- [1] Sluis-Cremer N, Koontz D, Bassit L, Hernandez-Santiago BI, Detorio M, Rapp KL, Amblard F, Bondada L, Grier J, Coats SJ, Schinazi RF, Mellors JW. Anti-human immunodeficiency virus activity, cross-resistance, cytotoxicity, and intracellular pharmacology of the 3′-azido-2′,3′-dideoxypurine nucleosides. Antimicrob Agents Chemother. 2009 Sep;53(9):3715-9. doi: 10.1128/AAC.00392-09. View Source
- [2] Sluis-Cremer N, Koontz D, Bassit L, Hernandez-Santiago BI, Detorio M, Rapp KL, Amblard F, Bondada L, Grier J, Coats SJ, Schinazi RF, Mellors JW. Anti-human immunodeficiency virus activity, cross-resistance, cytotoxicity, and intracellular pharmacology of the 3′-azido-2′,3′-dideoxypurine nucleosides. Antimicrob Agents Chemother. 2009 Sep;53(9):3715-9. doi: 10.1128/AAC.00392-09. View Source
